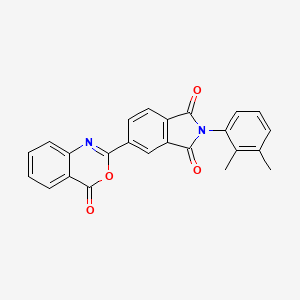![molecular formula C23H17BrF3N3O4 B11664162 N'-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11664162.png)
N'-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of benzyloxy, bromophenyl, nitro, and trifluoromethyl groups, making it a subject of interest for chemists and researchers.
Métodos De Preparación
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyloxy and bromophenyl intermediates, followed by their condensation with hydrazides under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-[4-(4-bromophenyl)sulfonyl]-1-piperazinyl]acetohydrazide
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture.
Propiedades
Fórmula molecular |
C23H17BrF3N3O4 |
|---|---|
Peso molecular |
536.3 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-4-phenylmethoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17BrF3N3O4/c24-19-10-16(6-9-21(19)34-14-15-4-2-1-3-5-15)13-28-29-22(31)11-17-7-8-18(23(25,26)27)12-20(17)30(32)33/h1-10,12-13H,11,14H2,(H,29,31)/b28-13+ |
Clave InChI |
WPRJZMOOVLINHM-XODNFHPESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)


![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)

![2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B11664150.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664157.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B11664158.png)
